8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxy group, and a piperidinylmethyl substituent, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromenone Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the chloro group, hydroxy group, and piperidinylmethyl substituent through various organic reactions such as halogenation, hydroxylation, and alkylation.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include other chromenone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities or applications. Examples of similar compounds include:
6-hydroxy-2,3-dihydrochromen-4-one: Lacks the chloro and piperidinylmethyl groups.
8-chloro-6-methyl-7-hydroxy-2,3-dihydrochromen-4-one: Contains a methyl group instead of the piperidinylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24ClNO3 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
8-chloro-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H24ClNO3/c1-2-12-6-3-4-9-22(12)11-16-18(23)17(21)10-15-13-7-5-8-14(13)20(24)25-19(15)16/h10,12,23H,2-9,11H2,1H3 |
InChI Key |
VCXSXTMYAMILCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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